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molecular formula C12H10BrN B3035092 3-Benzyl-5-bromopyridine CAS No. 301220-81-5

3-Benzyl-5-bromopyridine

Cat. No. B3035092
M. Wt: 248.12 g/mol
InChI Key: YKFQWSDTFGYJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664220B2

Procedure details

Benzylmagnesium bromide (1.0 M in THF, 20 mL, 20 mmol) was added to a solution of zinc chloride (2.73 g, 20 mmol) in THF (20 mL) and the reaction was heated to 50° C. for 2.5 hours. The solution was then added by canula to a solution of 3,5-dibromo-pyridine (3.07 g, 13 mmol), copper(I) iodide (0.0148 g, 0.78 mmol), and (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) (0.048 g, 0.65 mmol) in THF (20 mL). The reaction was heated to 50° C. for 48 hours then quenched with H2O, submitted to standard aqueous workup, and purified via silica gel chromatography (0-50% EtOAc in hexanes) to give the title compound.
Name
Benzylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
0.0148 g
Type
catalyst
Reaction Step Two
Quantity
0.048 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15](Br)[CH:16]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].[Cu]I.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH2:1]([C:15]1[CH:14]=[N:13][CH:12]=[C:11]([Br:10])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
Benzylmagnesium bromide
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.73 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
3.07 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
0.0148 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.048 g
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 50° C. for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
then quenched with H2O
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=NC=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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